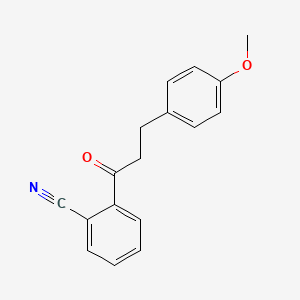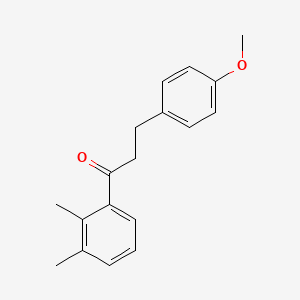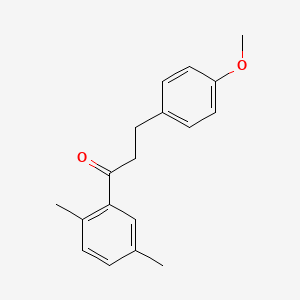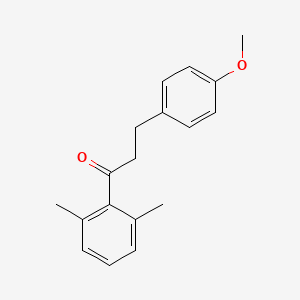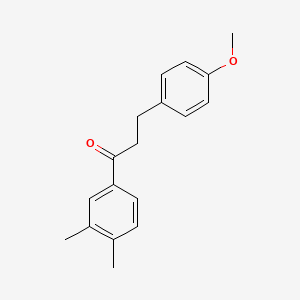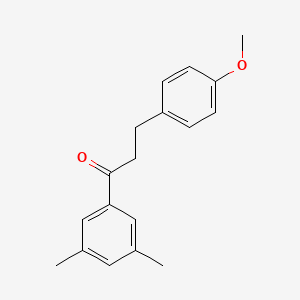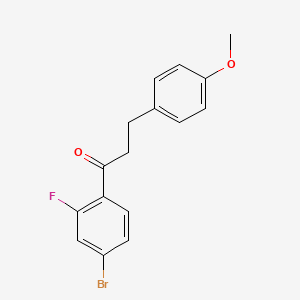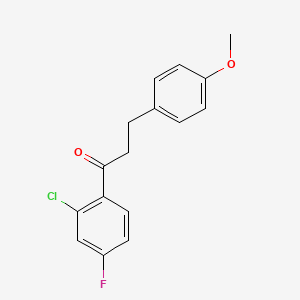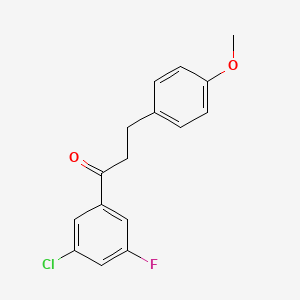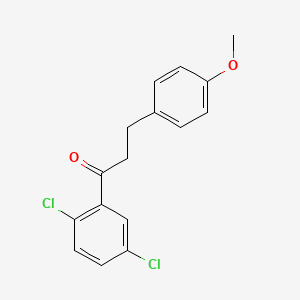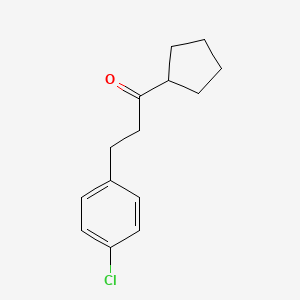
2-(4-Chlorophenyl)ethyl cyclopentyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)ethyl cyclopentyl ketone is a chemical compound with the molecular formula C14H17ClO . It is used as a reagent in the preparation of bicyclic and polycyclic aromatic hydrocarbons . It also acts as a pharmaceutical intermediate and as an intermediate of ketamine .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass of the molecule is 236.737 Da and the monoisotopic mass is 236.096786 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical And Chemical Properties Analysis
The molecular formula of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone is C14H17ClO . The average mass of the molecule is 236.737 Da and the monoisotopic mass is 236.096786 Da .Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
Microwave-Assisted Friedel-Crafts Acylation
A study demonstrated the synthesis of similar ketones, including 2-(4-chlorophenyl)ethyl ketones, using microwave heating. This method showed higher yields and purity compared to conventional heating, highlighting an efficient approach for ketone synthesis (Mahdi et al., 2011).
Synthesis in Drug Intermediates
Research on the synthesis of 4-chlorophenyl cyclopropyl ketone, a close relative to the compound , revealed its use in the production of insecticide intermediates, indicating the potential of chlorophenyl ketones in agricultural applications (Gao Xue-yan, 2011).
Catalysis and Reaction Studies
A study on alcohol dehydrogenase from Kluyveromyces polysporus demonstrated the enzymatic reduction of a diaryl ketone, (4-chlorophenyl)-(pyridin-2-yl)-methanone. This research provides insights into the enzymatic processing of similar chlorophenyl ketones (Wang et al., 2018).
Chemical Properties and Analysis
High-Performance Liquid Chromatography (HPLC) Analysis
The identification of impurities in o-chlorophenyl cyclopentyl ketone samples was achieved using HPLC, illustrating the importance of analytical techniques in understanding the composition and purity of similar ketones (Ma et al., 2018).
Structural and Molecular Studies
A study focused on the crystal structure of a compound structurally similar to 2-(4-chlorophenyl)ethyl cyclopentyl ketone. This kind of research is crucial in understanding the physical and chemical properties of these compounds (Jasinski et al., 2006).
Environmental Applications
- Degradation Studies in Wastewater: Research on the degradation of 4-chlorophenol, a compound related to chlorophenyl ketones, in wastewater using organic oxidants shows the environmental relevance and potential biodegradation pathways of these compounds (Sharma et al., 2010).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZWZVIWCSORLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644506 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)ethyl cyclopentyl ketone | |
CAS RN |
898788-59-5 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-cyclopentyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

